molecular formula C13H17BrN2O3 B1389948 4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide CAS No. 1138442-88-2

4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide

Cat. No.: B1389948
CAS No.: 1138442-88-2
M. Wt: 329.19 g/mol
InChI Key: TXQCPCPZAVCUQO-UHFFFAOYSA-N
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Description

4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide is a bromoacetyl-containing benzamide derivative characterized by a reactive 2-bromoacetyl group attached to the 4-amino position of the benzamide core and a 3-methoxypropyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₅BrN₂O₂, with a molecular weight of 299.17 g/mol (). The 3-methoxypropyl group enhances solubility compared to purely alkyl chains, while the bromoacetyl group confers reactivity for applications in medicinal chemistry or chemical biology.

Properties

IUPAC Name

4-[(2-bromoacetyl)amino]-N-(3-methoxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-19-8-2-7-15-13(18)10-3-5-11(6-4-10)16-12(17)9-14/h3-6H,2,7-9H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQCPCPZAVCUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide is a synthetic organic molecule with various applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a drug candidate. Its structure allows for modifications that can enhance biological activity against specific targets, such as cancer cells or infectious agents.

Case Study: Anticancer Activity

Research has shown that derivatives of compounds containing bromoacetyl groups exhibit cytotoxic effects on various cancer cell lines. For instance, studies indicate that modifications to the benzamide structure can lead to increased potency against breast cancer cells, suggesting a pathway for developing new anticancer therapies.

Biochemical Research

This compound is utilized in proteomics research, where it serves as a probe for studying protein interactions and functions. The bromoacetyl group can selectively label proteins, allowing researchers to track and analyze protein dynamics within cellular systems.

Case Study: Protein Labeling

In a study focused on protein interaction networks, researchers employed this compound to label specific proteins in live cells, facilitating the identification of interaction partners through mass spectrometry.

Forensic Science

The compound's reactivity makes it suitable for forensic applications, particularly in the development of assays for detecting specific biomolecules related to criminal investigations or toxicology reports.

Case Study: Detection of Biomarkers

In forensic toxicology, the compound has been tested for its ability to form stable adducts with certain drugs or toxins, aiding in their detection in biological samples. This application showcases its utility in enhancing the sensitivity and specificity of forensic assays.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential drug candidate for cancer treatmentIncreased cytotoxicity in modified forms
Biochemical ResearchProtein labeling in proteomics studiesSuccessful tracking of protein interactions
Forensic ScienceDetection of biomolecules in forensic assaysEnhanced sensitivity in toxicology tests

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxypropyl group enhances solubility and bioavailability, allowing the compound to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bromoacetyl-Containing Benzamides

Compound 1 : 3-[(2-Bromoacetyl)amino]-N-propylbenzamide
  • Structure: Bromoacetyl at 3-amino position; N-propyl substituent.
  • Molecular Weight : 299.17 g/mol (same as target compound).
  • Key Difference : Positional isomerism (3- vs. 4-substitution) and lack of methoxy group in the alkyl chain.
  • Implications: The 4-position substitution in the target compound may improve steric accessibility for target binding compared to the 3-isomer.
Compound 2 : 4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide
  • Structure: Bromoacetyl at 4-amino position; N-isopropyl substituent.
  • Molecular Weight : 299.17 g/mol.
  • Key Difference : Branched isopropyl group vs. linear 3-methoxypropyl in the target compound.
  • Implications : The linear methoxypropyl chain may confer better membrane permeability than the bulky isopropyl group, which could hinder passive diffusion .
Compound 3 : 4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide
  • Structure : Propargyl group instead of methoxypropyl.
  • Key Difference : Alkyne functionality in the propargyl group enables click chemistry applications.
  • Implications : The target compound’s methoxypropyl group lacks this reactivity, suggesting divergent applications (e.g., target engagement studies vs. covalent inhibitor design) .

Benzamides with Varied Substituents and Cores

Compound 4 : N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide
  • Structure : Complex substituents including 4-chlorobenzyl and 4-methoxyphenyl groups.
  • Molecular Weight : 464.98 g/mol (vs. 299.17 for the target compound).
  • Key Difference : Extended aromatic and chlorinated substituents.
  • Implications : The chlorobenzyl group may enhance binding affinity to hydrophobic targets, while the target compound’s simpler structure prioritizes reactivity and synthetic accessibility .
Compound 5 : 3-Amino-N-(3-methoxypropyl)benzamide
  • Structure : Lacks the bromoacetyl group.
  • Molecular Weight : 208.26 g/mol.
  • Key Difference : Absence of bromoacetyl reduces electrophilic reactivity.

Quinazolinedione Derivatives with Shared N-(3-Methoxypropyl) Groups

Compound 6 : 4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide
  • Structure: Quinazolinone core with N-(3-methoxypropyl)benzamide.
  • Key Difference: Core scaffold differs (quinazolinone vs. benzamide).
  • Application : RSV inhibitor (IC₅₀ = 0.8 µM in ).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Substituents Key Functional Group
Target Compound 299.17 4-Bromoacetyl, N-(3-methoxypropyl) Bromoacetyl
3-[(2-Bromoacetyl)amino]-N-propylbenzamide 299.17 3-Bromoacetyl, N-propyl Bromoacetyl
4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide 299.17 4-Bromoacetyl, N-isopropyl Bromoacetyl
N-(2-((4-Chlorobenzyl)amino)-...)benzamide 464.98 4-Chlorobenzyl, 4-methoxyphenyl Chlorobenzyl

Key Findings

Substituent Effects : The 3-methoxypropyl group in the target compound balances solubility and permeability, outperforming N-propyl/isopropyl analogs in polarity .

Reactivity: The bromoacetyl group distinguishes the target compound from non-electrophilic benzamides, enabling covalent interactions .

Synthetic Accessibility : The target compound’s synthesis likely follows standard amide coupling protocols, whereas quinazolinedione derivatives require more complex multi-step routes .

Biological Potential: While quinazolinedione analogs show RSV inhibition, the target compound’s lack of a rigid core may limit potency but broaden applicability as a modular scaffold .

Biological Activity

4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₇BrN₂O₃
  • Molecular Weight : 329.2 g/mol
  • CAS Number : 1138442-88-2

The structure features a bromoacetyl group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methoxypropylamine with 2-bromoacetyl chloride in the presence of a base. This method allows for the introduction of the bromoacetyl moiety, which is crucial for the compound's biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds, including those with bromoacetyl substitutions, exhibit significant antimicrobial properties. For instance, similar compounds have shown varying degrees of inhibition against fungal strains such as Botrytis cinerea and Alternaria solani. The following table summarizes some findings related to fungicidal activities:

CompoundFungicidal Activity (%) Against Various Fungi
7a44.4% (Fusarium graminearum)
7b30.8% (Sclerotinia sclerotiorum)
7h90.5% (Botrytis cinerea)

These results suggest that compounds with a similar structure to this compound may possess potent antifungal properties, making them candidates for agricultural applications or therapeutic agents against fungal infections .

The biological activity of bromoacetyl-containing compounds is often attributed to their ability to modify proteins through covalent bonding. The bromoacetyl group can react with nucleophilic sites on amino acids in proteins (e.g., cysteine residues), leading to functional changes in target proteins involved in cell signaling and metabolism. This mechanism has been observed in various studies focusing on peptide synthesis and modifications .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. Preliminary studies involving similar benzamide derivatives have utilized cell lines to determine their cytotoxic effects. For example, compounds were tested on human cancer cell lines, revealing varying degrees of cytotoxicity depending on concentration and exposure time. The results indicated that certain derivatives could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Case Studies

  • Antifungal Efficacy : In a study examining the antifungal activity of benzamide derivatives, compound 7h demonstrated an EC50 value of 11.61 μg/mL against Sclerotinia sclerotiorum, highlighting its potential as an effective fungicide .
  • Peptide Synthesis Applications : The bromoacetyl group has been utilized in peptide synthesis as a cross-linking agent, facilitating the formation of cyclic peptides that exhibit enhanced stability and biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide, and how are intermediates purified?

  • Methodological Answer : A common approach involves bromoacetylation of a benzamide precursor. For example, the synthesis of structurally similar compounds (e.g., 4-(2-bromoacetyl)-N-(prop-2-yn-1-yl)benzamide) employs bromoacetyl chloride or bromide under anhydrous conditions, followed by coupling with N-(3-methoxypropyl)amine derivatives . Purification often involves silica gel chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Critical steps include inert atmosphere handling (argon) to prevent side reactions, as seen in the synthesis of N-ethynyl-N-(3-methoxypropyl)benzamide using TBAF/THF for deprotection .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, benzamide derivatives in were validated via ¹H NMR to confirm substituent positions (e.g., bromoacetyl and methoxypropyl groups). Mass spectrometry further verifies molecular weight and fragmentation patterns, ensuring purity >95% .

Q. What safety precautions are critical when handling bromoacetyl-containing compounds?

  • Methodological Answer : Bromoacetyl groups are alkylating agents and potential irritants. Protocols from emphasize pre-experiment hazard assessments, including fume hood use, nitrile gloves, and emergency eyewash access. Waste must be neutralized with sodium thiosulfate to reduce bromoacetyl reactivity before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for bromoacetylation in sterically hindered benzamide systems?

  • Methodological Answer : Steric hindrance near the amino group can reduce bromoacetylation efficiency. Strategies include:

  • Temperature control : Slow addition of bromoacetyl chloride at 0°C to minimize side reactions.
  • Coupling agents : Use of HBTU or DCC to activate the carbonyl group, as demonstrated in peptide-like couplings (e.g., Scheme 7a in ) .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reagent solubility, improving reaction kinetics .

Q. What analytical techniques resolve contradictions in spectral data for bromoacetylated benzamides?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotamers or impurities. Techniques include:

  • Variable Temperature NMR : To identify dynamic rotational barriers (e.g., amide bond rotation).
  • 2D-COSY/HMBC : Maps coupling between protons and carbons, resolving overlapping signals.
  • HPLC-MS : Detects trace impurities, such as unreacted starting materials or hydrolysis by-products .

Q. What hypothetical biological targets could this compound engage, based on structural analogs?

  • Methodological Answer : The bromoacetyl group is electrophilic, suggesting potential as a covalent inhibitor. Analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide in ) target enzymes like acyl carrier protein synthase (AcpS) in bacterial pathways. Molecular docking studies could predict binding to cysteine or lysine residues in active sites .

Q. How does solvent polarity impact the stability of the bromoacetyl group during storage?

  • Methodological Answer : Bromoacetyl groups hydrolyze in protic solvents (e.g., water, methanol). Stability studies in show that anhydrous DCM or acetonitrile at -20°C under argon extends shelf life. Accelerated degradation tests (40°C/75% RH) quantify hydrolysis rates using HPLC .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide
Reactant of Route 2
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4-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide

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